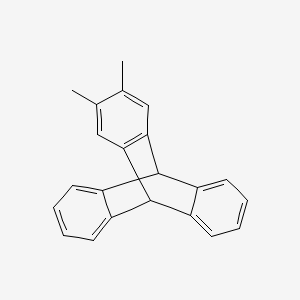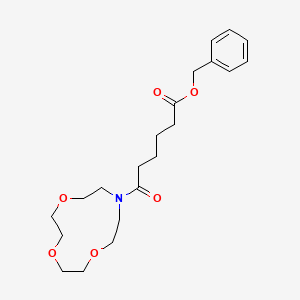![molecular formula C24H29Cl3N2O3S B11708524 Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11708524.png)
Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions often involve the use of solvents like dichloromethane or ethyl acetate and may require purification steps such as chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using scalable purification techniques, and ensuring the safety and environmental compliance of the processes.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, ethanol, and acetonitrile are often used depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the trichloroethyl group may participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl 2-(substituted benzamido) phenylcarbamate: Similar in structure but lacks the trichloroethyl and tetrahydrobenzo[b]thiophene moieties.
Indole derivatives: Share some structural similarities but differ significantly in their core structure and functional groups.
Uniqueness
Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C24H29Cl3N2O3S |
|---|---|
Poids moléculaire |
531.9 g/mol |
Nom IUPAC |
ethyl 2-[[1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H29Cl3N2O3S/c1-5-32-21(31)18-16-8-6-7-9-17(16)33-20(18)29-22(24(25,26)27)28-19(30)14-10-12-15(13-11-14)23(2,3)4/h10-13,22,29H,5-9H2,1-4H3,(H,28,30) |
Clé InChI |
XZVIKQYPUZZSHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708447.png)


![3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B11708473.png)
![3-(4-methylphenoxy)-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B11708490.png)
![3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium](/img/structure/B11708495.png)

![(2Z)-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B11708502.png)
![3-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11708510.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B11708517.png)

![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11708539.png)

![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11708547.png)
